molecular formula C19H20N4O3 B2882538 N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide CAS No. 1210680-89-9

N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide

Cat. No. B2882538
CAS RN: 1210680-89-9
M. Wt: 352.394
InChI Key: UUVPZGLRCRBQRS-UHFFFAOYSA-N
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Description

N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide, also known as MPBA, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. MPBA is a small molecule that belongs to the class of pyridine-based compounds, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in disease progression. For example, N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models. N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, and it has been suggested that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide in lab experiments include its small size, which makes it easy to synthesize and manipulate, and its broad range of biological activities, which make it a versatile tool for studying various cellular and molecular processes. However, there are also limitations to using N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are many potential future directions for research on N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide. One area of interest is the development of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide's neuroprotective effects and its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide and to identify other potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide is the reaction of 4-aminobenzamide with 3-chloro-6-(morpholin-4-yl)pyridazine, followed by the addition of prop-2-enamide to the resulting intermediate product. The final product is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide has been shown to inhibit the activity of various enzymes and proteins that are involved in the progression of diseases such as cancer and viral infections.

properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-2-18(24)21-15-5-3-14(4-6-15)19(25)22-16-7-8-17(20-13-16)23-9-11-26-12-10-23/h2-8,13H,1,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVPZGLRCRBQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide

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